L-Phenylalanine-13C9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

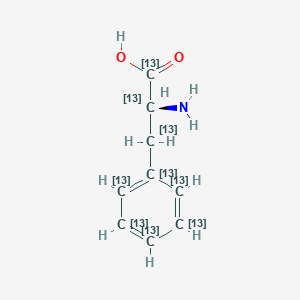

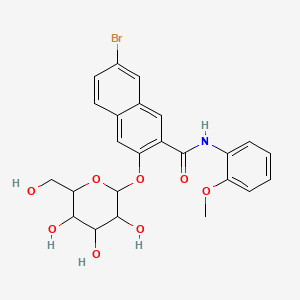

L-Fenilalanina-13C9 es un compuesto marcado con isótopos estables de L-Fenilalanina, un aminoácido aromático esencial. El compuesto está marcado con nueve isótopos de carbono-13, lo que lo hace útil en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. La L-Fenilalanina en sí misma es un precursor de varios neurotransmisores importantes, incluida la dopamina, la norepinefrina y la epinefrina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

L-Fenilalanina-13C9 se puede sintetizar mediante varios métodos, incluida la síntesis química y la biosíntesis. Un método común implica la incorporación de precursores marcados con carbono-13 en la vía biosintética de Escherichia coli, que luego produce L-Fenilalanina-13C9 . Las condiciones de reacción típicamente involucran procesos de fermentación controlados, donde las bacterias se cultivan en un medio que contiene sustratos marcados con carbono-13.

Métodos de producción industrial

La producción industrial de L-Fenilalanina-13C9 a menudo implica procesos de fermentación a gran escala utilizando microorganismos modificados genéticamente. Estos microorganismos están diseñados para incorporar carbono-13 en la vía biosintética de la fenilalanina. El proceso de fermentación se optimiza para maximizar el rendimiento y la pureza, seguido de pasos de purificación para aislar el compuesto marcado .

Análisis De Reacciones Químicas

Tipos de reacciones

L-Fenilalanina-13C9 sufre diversas reacciones químicas, que incluyen:

Oxidación: L-Fenilalanina-13C9 se puede oxidar para formar ácido fenilpirúvico.

Reducción: Se puede reducir para formar feniletilamina.

Sustitución: El grupo amino se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan varios reactivos, incluidos halógenos y agentes alquilantes, para reacciones de sustitución.

Productos principales

Oxidación: Ácido fenilpirúvico

Reducción: Feniletilamina

Sustitución: Varios derivados de fenilalanina sustituidos

Aplicaciones Científicas De Investigación

L-Fenilalanina-13C9 tiene numerosas aplicaciones en investigación científica:

Mecanismo De Acción

L-Fenilalanina-13C9 ejerce sus efectos al actuar como un precursor de varios neurotransmisores. Se convierte en L-tirosina, que luego se metaboliza aún más en dopamina, norepinefrina y epinefrina. Estos neurotransmisores juegan roles cruciales en varios procesos fisiológicos, incluida la regulación del estado de ánimo, la respuesta al estrés y la función cognitiva . Los átomos de carbono-13 marcados permiten a los investigadores rastrear estas vías metabólicas y estudiar la cinética y la dinámica de estos procesos .

Comparación Con Compuestos Similares

L-Fenilalanina-13C9 se puede comparar con otros aminoácidos marcados con isótopos, como:

L-Tirosina-13C9: Similar a L-Fenilalanina-13C9 pero marcada en tirosina, otro aminoácido aromático.

L-Alanina-13C3: Marcada en alanina, un aminoácido no aromático.

L-Fenilalanina-15N: Marcada con nitrógeno-15 en lugar de carbono-13.

Singularidad

L-Fenilalanina-13C9 es única debido a su marcaje específico con nueve isótopos de carbono-13, lo que la hace particularmente útil para estudios detallados de RMN y rastreo metabólico. Su papel como precursor de neurotransmisores clave también aumenta su importancia en la investigación neuroquímica .

Propiedades

Fórmula molecular |

C9H11NO2 |

|---|---|

Peso molecular |

174.124 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

Clave InChI |

COLNVLDHVKWLRT-ZNZHEFIISA-N |

SMILES isomérico |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)

![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)

![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)